5-Bromooxan-2-ol

Beschreibung

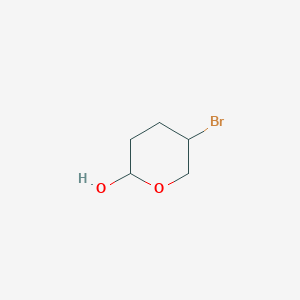

5-Bromooxan-2-ol (inferred molecular formula: C₅H₉BrO₂, molecular weight: 193.03 g/mol) is a brominated derivative of oxan-2-ol (tetrahydropyran-2-ol), characterized by a six-membered oxygen-containing ring (tetrahydropyran) with a hydroxyl group at position 2 and a bromine atom at position 3.

Eigenschaften

CAS-Nummer |

645413-10-1 |

|---|---|

Molekularformel |

C5H9BrO2 |

Molekulargewicht |

181.03 g/mol |

IUPAC-Name |

5-bromooxan-2-ol |

InChI |

InChI=1S/C5H9BrO2/c6-4-1-2-5(7)8-3-4/h4-5,7H,1-3H2 |

InChI-Schlüssel |

ZZPNWMMGXAOTCA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(OCC1Br)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromotetrahydro-2H-pyran-2-ol typically involves the bromination of tetrahydro-2H-pyran-2-ol. One common method is the reaction of tetrahydro-2H-pyran-2-ol with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the bromination process and prevent over-bromination.

Industrial Production Methods: Industrial production of 5-Bromotetrahydro-2H-pyran-2-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, solvent flow rate, and bromine addition. This ensures high purity and minimizes the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromotetrahydro-2H-pyran-2-ol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.

Reduction Reactions: The bromine atom can be reduced to form tetrahydro-2H-pyran-2-ol.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Oxidation Reactions: Oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Substitution Reactions: Products include azido, thiocyano, or methoxy derivatives of tetrahydropyran.

Oxidation Reactions: Products include 5-bromo-2-oxotetrahydropyran.

Reduction Reactions: The primary product is tetrahydro-2H-pyran-2-ol.

Wissenschaftliche Forschungsanwendungen

5-Bromotetrahydro-2H-pyran-2-ol has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of brominated analogs of bioactive molecules, which may exhibit enhanced biological activity.

Material Science: It is utilized in the preparation of functionalized polymers and materials with specific properties.

Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Wirkmechanismus

The mechanism of action of 5-Bromotetrahydro-2H-pyran-2-ol depends on its specific application. In medicinal chemistry, the bromine atom can participate in halogen bonding with biological targets, enhancing the binding affinity and specificity of the compound. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 5-Bromooxan-2-ol with structurally or functionally related brominated compounds, categorized by molecular class:

Brominated Cyclic Ethers and Heterocycles

- Structural Differences :

- This compound lacks aromaticity compared to 5-bromo-2-(oxan-4-yl)-1,3-oxazole, reducing its resonance stabilization but increasing flexibility.

- The hydroxyl group in this compound enhances hydrogen bonding, improving solubility in polar solvents compared to purely aromatic brominated compounds.

Brominated Alkanes and Aromatics

- Reactivity and Applications :

- 1-Bromohexane is a simple alkyl halide used in nucleophilic substitutions, whereas This compound ’s cyclic structure may favor elimination or ring-opening reactions.

- The adamantane derivative’s rigid structure contrasts with this compound’s flexibility, impacting bioavailability and synthetic utility .

Brominated Heterocycles with Functional Groups

- Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in 5-Bromo-4-nitro-1H-imidazole) increase electrophilicity at the bromine site compared to this compound, altering reaction pathways in cross-coupling or substitution reactions .

Key Research Findings and Data Tables

Table 1: Physicochemical Properties

Biologische Aktivität

5-Bromooxan-2-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in neuroprotection and as an antioxidant. This article explores its biological activity, synthesizing findings from various studies, and includes data tables and case studies to provide a comprehensive overview.

This compound is characterized by its brominated oxane structure, which contributes to its biological activity. The synthesis of this compound typically involves palladium-catalyzed reactions that yield various derivatives with enhanced properties. The synthesis pathways often focus on optimizing yields and purity while ensuring the stability of the compound during reactions .

Neuroprotective Effects

One of the most significant areas of research surrounding this compound is its neuroprotective effects. Studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage, particularly in cell lines such as SH-SY5Y. For instance, a study indicated that this compound exhibited a protective effect against hydrogen peroxide (H₂O₂)-induced cell death, enhancing cell viability significantly compared to untreated controls .

Table 1: Neuroprotective Effect of this compound on SH-SY5Y Cells

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| H₂O₂ (700 µM) | 61 |

| This compound (10 µM) | 85 |

| This compound (50 µM) | 115 |

The results indicate that at a concentration of 50 µM, this compound not only restored cell viability but also exceeded the control group, suggesting a robust neuroprotective mechanism .

Antioxidant Activity

In addition to its neuroprotective properties, this compound has demonstrated antioxidant activity. This is crucial for mitigating oxidative stress in neuronal cells, which is a significant contributor to neurodegenerative diseases such as Alzheimer's disease (AD). The compound's ability to scavenge reactive oxygen species (ROS) was evaluated using various assays, showing significant reductions in oxidative markers in treated cells .

Table 2: Antioxidant Activity of this compound

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | IC₅₀ = 25 µM |

| ABTS Scavenging Activity | IC₅₀ = 30 µM |

| FRAP Assay | Increase in absorbance |

These findings highlight the compound's potential as a therapeutic agent in managing oxidative stress-related conditions .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Neuroprotection in AD Models : In a study involving transgenic mice models of AD, administration of this compound resulted in improved cognitive functions and reduced amyloid plaque formation. Behavioral assessments indicated enhanced memory retention and learning capabilities compared to control groups .

- Cell Viability Assays : A comprehensive evaluation using MTT assays confirmed that this compound did not exhibit cytotoxicity at concentrations up to 50 µM. This reinforces its safety profile for potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.